Cas no 1120-77-0 (d-homocysteine thiolactone hydrochloride)

d-homocysteine thiolactone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- d-homocysteine thiolactone hydrochloride
- (3R)-3-aminothiolan-2-one,hydrochloride
- SCHEMBL4699765
- (3R)- 3-Aminodihydro-2(3H)-thiophenone Hydrochloride;(R)-3-Aminodihydro-2(3H)-thiophenone Hydrochloride
- CS-0375845
- G73097
- UNII-Y9171N54U6
- Y9171N54U6
- 2(3H)-Thiophenone, 3-aminodihydro-, hydrochloride (1:1), (3R)-
- Homocysteine thiolactone hydrochloride, D-
- (R)-3-Aminodihydrothiophen-2(3H)-onehydrochloride
- Homocysteine D-form thiolactone hydrochloride [MI]
- (R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
- (3R)-3-aminothiolan-2-one;hydrochloride
- 1120-77-0
- D-Homocysteine thiolactone HCl
- ZSEGSUBKDDEALH-AENDTGMFSA-N
- Q27294396
- Z5069355115
-
- Inchi: InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
- InChI Key: ZSEGSUBKDDEALH-AENDTGMFSA-N
- SMILES: C1CSC(=O)C1N.Cl
Computed Properties
- Exact Mass: 153.00164
- Monoisotopic Mass: 153.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 93.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Melting Point: 185-187 °C
- PSA: 43.09
d-homocysteine thiolactone hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446515-250mg |
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride |
1120-77-0 | 98% | 250mg |
¥1932.00 | 2024-08-09 | |
TRC | H591320-10mg |
D-Homocysteine Thiolactone Hydrochloride |
1120-77-0 | 10mg |
$ 282.00 | 2023-09-07 | ||
TRC | H591320-100mg |
D-Homocysteine Thiolactone Hydrochloride |
1120-77-0 | 100mg |
$ 1857.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446515-1g |
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride |
1120-77-0 | 98% | 1g |
¥3604.00 | 2024-08-09 | |
TRC | H591320-25mg |
D-Homocysteine Thiolactone Hydrochloride |
1120-77-0 | 25mg |
$ 523.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446515-10g |
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride |
1120-77-0 | 98% | 10g |
¥16146.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446515-5g |
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride |
1120-77-0 | 98% | 5g |
¥9496.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446515-100mg |
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride |
1120-77-0 | 98% | 100mg |
¥1004.00 | 2024-08-09 |
d-homocysteine thiolactone hydrochloride Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on d-homocysteine thiolactone hydrochloride
Recent Advances in the Study of D-Homocysteine Thiolactone Hydrochloride (CAS: 1120-77-0)
D-Homocysteine thiolactone hydrochloride (CAS: 1120-77-0) is a chemically modified derivative of homocysteine, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have explored its potential applications in drug development, metabolic pathway modulation, and as a biochemical tool for probing cellular processes. This research brief synthesizes the latest findings related to this compound, highlighting its mechanistic insights, therapeutic potentials, and challenges in its application.
One of the pivotal studies published in 2023 investigated the role of D-homocysteine thiolactone hydrochloride in modulating sulfur amino acid metabolism. Researchers utilized advanced mass spectrometry techniques to track the metabolic fate of this compound in human cell lines, revealing its rapid conversion into downstream metabolites that influence redox homeostasis. The study underscored the compound's ability to act as a precursor for glutathione synthesis, thereby offering potential therapeutic avenues for oxidative stress-related disorders.
Another groundbreaking research effort focused on the structural characterization of D-homocysteine thiolactone hydrochloride using X-ray crystallography. The study, published in the Journal of Medicinal Chemistry, provided high-resolution structural data that elucidated the compound's interactions with key enzymatic targets, such as cystathionine β-synthase (CBS). These findings are instrumental in designing novel inhibitors or activators for enzymes involved in homocysteine metabolism, which could have implications for treating cardiovascular diseases and neurodegenerative disorders.
In addition to its metabolic roles, recent preclinical studies have explored the anticancer properties of D-homocysteine thiolactone hydrochloride. A 2024 study demonstrated that the compound induces selective cytotoxicity in cancer cells by disrupting thiol-dependent redox signaling pathways. The research team employed RNA sequencing to identify differentially expressed genes in treated cells, revealing a marked downregulation of genes associated with tumor proliferation and metastasis. These results suggest that D-homocysteine thiolactone hydrochloride could serve as a scaffold for developing next-generation anticancer agents.
Despite these promising findings, challenges remain in the clinical translation of D-homocysteine thiolactone hydrochloride. Pharmacokinetic studies have indicated that the compound exhibits limited bioavailability and rapid clearance in vivo, necessitating the development of novel delivery systems. Recent advancements in nanoparticle-based drug delivery have shown potential in overcoming these limitations, with one study reporting a 50% increase in plasma half-life when the compound was encapsulated in lipid nanoparticles.
In conclusion, D-homocysteine thiolactone hydrochloride (CAS: 1120-77-0) represents a versatile molecule with broad applications in chemical biology and medicine. The latest research highlights its roles in metabolic regulation, enzyme modulation, and anticancer therapy, while also identifying key challenges that must be addressed to fully realize its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in more complex biological systems.
1120-77-0 (d-homocysteine thiolactone hydrochloride) Related Products
- 130548-06-0(2(3H)-Thiophenone,3-aminodihydro-, (3R)-)
- 10593-85-8(3-aminothiolan-2-one)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)




